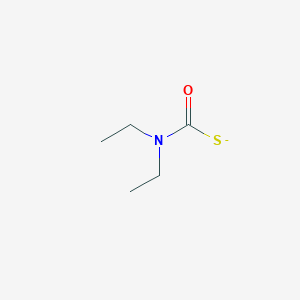

Diethylcarbamothioate

Description

BenchChem offers high-quality Diethylcarbamothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylcarbamothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10NOS- |

|---|---|

Molecular Weight |

132.21 g/mol |

IUPAC Name |

N,N-diethylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

InChI Key |

UAGGVDVXSRGPRP-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C(=O)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Diethylcarbamothioate in the Inhibition of Superoxide Dismutase: Mechanisms, Methodologies, and Research Applications

An In-Depth Technical Guide:

Abstract

Superoxide dismutases (SODs) are a critical first-line enzymatic defense against oxidative stress, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide.[1] The copper-zinc superoxide dismutase (Cu/Zn-SOD, or SOD1) isoform is a primary target for chemical inhibition in research settings to study the downstream effects of superoxide-mediated damage. Diethyldithiocarbamate (DDC), the salt of diethylcarbamothioate, is a potent and widely utilized inhibitor for this purpose. This technical guide provides an in-depth exploration of the molecular mechanism by which DDC inhibits Cu/Zn-SOD, details robust experimental protocols for quantifying this inhibition, and discusses the broader applications and considerations for its use in biomedical research.

Introduction: The Central Role of Superoxide Dismutase in Redox Biology

Aerobic organisms are under constant threat from reactive oxygen species (ROS), which are natural byproducts of metabolic processes like cellular respiration.[2] The superoxide anion (O₂⁻) is a primary ROS that, if left unchecked, can lead to the formation of more damaging species and contribute to cellular damage, a state known as oxidative stress.[2] Nature has evolved a sophisticated antioxidant defense system, in which superoxide dismutases (SODs) play a pivotal role.[1]

Mammalian cells express three main isoforms of SOD:

-

Cu/Zn-SOD (SOD1): Primarily located in the cytoplasm.

-

Mn-SOD (SOD2): Found in the mitochondrial matrix.

-

EC-SOD (SOD3): The extracellular form.[1]

The catalytic activity of SOD1 is dependent on a copper ion at its active site, which cycles between Cu²⁺ and Cu⁺ states to facilitate the dismutation of two superoxide molecules.[2] Due to its reliance on this metal cofactor, SOD1 is uniquely susceptible to inhibition by metal-chelating agents. Diethyldithiocarbamate (DDC) is a powerful copper-chelating agent that serves as a selective inhibitor of Cu/Zn-SOD, making it an invaluable tool for investigating the pathophysiology of oxidative stress.[3][4]

The Molecular Mechanism of Inhibition: A Tale of Copper Chelation

The inhibitory action of DDC on Cu/Zn-SOD is not based on competitive binding at the substrate site but rather on the irreversible removal of the catalytic copper ion from the enzyme's active center. This process effectively renders the enzyme inactive.

The mechanism involves a multi-step reaction:

-

Initial Binding: The first molecule of DDC reacts with the Cu(II) center of the enzyme. At this early stage, the Cu(II)-DDC complex may remain bound to the enzyme without an immediate loss of catalytic activity.[5]

-

Copper Abstraction: A second DDC molecule facilitates the complete displacement of the copper ion from the active site, forming a stable, colloidal Cu(II)-DDC chelate complex.[5] This step is slower and results in the loss of enzymatic function.

-

Formation of Inactive Apoenzyme: The resulting enzyme is a copper-deficient apoenzyme that is catalytically inactive. The activity can, however, be restored by the addition of exogenous CuSO₄, confirming that the inhibition is due to the removal of the essential copper cofactor.[3][6]

This chelation is highly specific to the copper ion, meaning DDC does not affect the activity of Mn-SOD, which utilizes manganese at its active site.[7] This selectivity is a cornerstone of its utility in experimental biology.

Caption: Mechanism of Cu/Zn-SOD inhibition by DDC.

Experimental Methodologies for Studying SOD Inhibition

Accurate measurement of SOD activity and its inhibition is fundamental. The most common methods are indirect assays that rely on a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a detector molecule that changes color upon reacting with superoxide. SOD in a sample competes for the superoxide, thereby inhibiting the color change.

Standard SOD Activity Assay (WST-1 Method)

This protocol is based on the ability of SOD to inhibit the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions.[8]

Principle: Xanthine oxidase generates superoxide radicals, which reduce WST-1 to a yellow formazan dye. SOD activity is quantified by measuring the degree of inhibition of this colorimetric reaction.[8]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8.

-

WST-1 Solution: Prepare a working solution of WST-1 in the assay buffer.

-

Enzyme Solution: Prepare a xanthine oxidase working solution in the assay buffer.

-

Sample Preparation: Prepare tissue or cell homogenates in assay buffer and determine the total protein concentration.

-

-

Assay Setup (96-well plate format):

-

Blank 1 (No XO): Add sample, WST-1 solution, and buffer (instead of xanthine oxidase).

-

Blank 2 (No SOD): Add buffer (instead of sample), WST-1 solution, and xanthine oxidase. This represents 0% inhibition.

-

Sample Wells: Add sample, WST-1 solution, and xanthine oxidase.

-

-

Reaction & Measurement:

-

Calculation:

-

Calculate the percentage of inhibition for each sample using the formula: % Inhibition = [(Abs_Blank2 - Abs_Sample) / Abs_Blank2] * 100

-

One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of WST-1 reduction by 50%.[9]

-

Protocol for Differentiating SOD Isoform Activity

The selectivity of DDC allows for the differentiation of Cu/Zn-SOD and Mn-SOD activity within a single biological sample.[7]

Principle: By treating an aliquot of the sample with DDC, Cu/Zn-SOD is completely inactivated.[7] The remaining SOD activity measured in this aliquot is attributable solely to Mn-SOD. The Cu/Zn-SOD activity is then calculated by subtracting the Mn-SOD activity from the total SOD activity measured in an untreated aliquot.

Sources

- 1. Frontiers | The Cu, Zn Superoxide Dismutase: Not Only a Dismutase Enzyme [frontiersin.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of copper-zinc superoxide dismutase with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of cyanide and diethyldithiocarbamate in the assay of superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. arborassays.com [arborassays.com]

Electronic Structure and Bonding in Diethylcarbamothioate Ligands: A Mechanistic Guide for Medicinal Inorganic Chemistry

Topic: Electronic Structure and Bonding in Diethylcarbamothioate Ligands Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the realm of medicinal inorganic chemistry, diethylcarbamothioate ligands (and their dithiocarbamate analogs) occupy a critical niche as versatile chelators capable of stabilizing transition metals in diverse oxidation states.[1][2] Their utility ranges from FDA-approved therapeutics (e.g., Disulfiram for alcohol aversion) to emerging anticancer metallodrugs (e.g., copper-dithiocarbamate complexes).

This guide provides a rigorous analysis of the electronic structure , bonding modalities , and synthetic protocols for this ligand class. While often conflated, we distinguish between the monothiocarbamate (

Fundamental Electronic Structure

The reactivity of diethylcarbamothioate ligands is governed by the delocalization of electron density across the

Resonance and the "Thioureide" Character

The anionic ligand exists as a resonance hybrid. The nitrogen lone pair donates density into the carbon center, imparting significant double-bond character to the

-

Form I (Amide/Thioamide): Negative charge localized on Sulfur/Oxygen.

-

Form II (Thioureide): Positive charge on Nitrogen, double bond between

, and negative charges delocalized on chalcogens.

Key Insight for Drug Design: The contribution of the thioureide form (Form II) increases the barrier to rotation around the

HSAB Theory Application

-

Diethylmonothiocarbamate (

): An ambidentate ligand. It contains a Hard base (-

Hard Acids (e.g.,

, -

Soft Acids (e.g.,

, -

Borderline Acids (e.g.,

,

-

-

Diethyldithiocarbamate (

): A symmetric soft ligand (

Visualization of Resonance & Bonding

The following diagram illustrates the resonance contributions and the resulting electron density distribution.

Figure 1: Resonance structures driving the planarity and chelating ability of carbamothioate ligands.

Coordination Modes

The versatility of these ligands lies in their ability to adapt their binding mode to the steric and electronic demands of the metal center.

| Mode | Description | Metal Examples | Structural Implication |

| Monodentate ( | Binds through one Sulfur. | Common in sterically crowded complexes or linear geometries. | |

| Is bidentate Chelate ( | Binds through both donors forming a 4-membered ring. | Most common mode. Small "bite angle" ( | |

| Anisobidentate | Asymmetric chelation (one short strong bond, one long weak bond). | Occurs when the metal is electronically saturated or sterically hindered. | |

| Bridging ( | Ligand bridges two metal centers. | Forms stable polymetallic species, relevant for radiopharmaceuticals. |

Spectroscopic Characterization

To validate the electronic structure and coordination mode in your synthesized complexes, rely on these spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

Thioureide Band: Appears at 1450–1550 cm⁻¹ .

-

Diagnostic: A shift to higher frequency compared to the free ligand indicates increased double-bond character upon coordination (due to metal withdrawing electron density from S, enhancing N-to-C back-donation).

-

- Band: Appears as a single band (~1000 cm⁻¹) for bidentate chelation. Splitting of this band often indicates monodentate or anisobidentate binding.

- (Monothio only): Strong band at 1600–1650 cm⁻¹ . A shift to lower frequency indicates coordination through Oxygen.

NMR Spectroscopy ( )

-

Restricted Rotation: At room temperature, the

-ethyl protons often appear as broad signals or distinct sets of resonances due to the high rotational barrier of the -

Chemical Shift: The

Experimental Protocol: Synthesis of Zn(II) Diethylcarbamothioate

Objective: Synthesize a reference bis-chelate complex to evaluate bonding parameters. Scope: This protocol uses the Dithiocarbamate route (industry standard) but notes the Monothio modification.

Reagents

-

Diethylamine (

) -

Carbon Disulfide (

) [Note: For Monothiocarbamate, replace -

Sodium Hydroxide (

)[1] -

Zinc Chloride (

)[2] -

Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology

-

Ligand Formation (In-Situ):

-

In a round-bottom flask, dissolve

(10 mmol) in 10 mL water. -

Add Diethylamine (10 mmol) and cool to 0–5°C (ice bath).

-

Dropwise add

(10 mmol). The solution turns yellow as Sodium Diethyldithiocarbamate forms. -

Mechanism: Nucleophilic attack of amine N on electrophilic C of

.

-

-

Metallation:

-

Dissolve

(5 mmol) in 10 mL ethanol. -

Add the metal solution dropwise to the stirring ligand solution.

-

A thick white precipitate (Zn-DTC) forms immediately.

-

-

Isolation:

Computational Validation (DFT Workflow)

To corroborate experimental data, perform DFT calculations:

-

Functional/Basis Set: B3LYP or PBE0 with def2-TZVP (for Zn/S) and 6-31G* (for C/H/N).

-

Goal: Calculate vibrational frequencies. If the calculated

matches the experimental IR band within a scaling factor (0.96), the thioureide bond order is confirmed.

Figure 2: Synthesis workflow for Group 12 carbamothioate complexes.

Applications in Drug Development

The electronic structure of these ligands directly translates to bioactivity.

-

Anticancer (Copper Ionophores):

-

Mechanism: Diethylcarbamothioate ligands bind intracellular copper. The resulting complex is redox-active, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells.

-

Why it works: The stability of the complex (due to the chelate effect) allows it to survive transport through the blood, but the redox potential is tuned to release oxidative stress inside the tumor.

-

-

Disulfiram (Antabuse):

-

Mechanism: Disulfiram is a thiuram disulfide (oxidized dimer of the ligand). In vivo, it is reduced back to the dithiocarbamate monomer, which chelates Zinc in the active site of Aldehyde Dehydrogenase (ALDH), inhibiting the enzyme and causing acetaldehyde accumulation.

-

-

NO-Donors:

-

Complexes with Iron (

) are used to trap and detect Nitric Oxide in biological systems (EPR spin trapping), aiding in the study of vasodilation and immune response.

-

References

-

Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link

-

Darkwa, J., & Rost, J. M. (1993).[5] "Synthesis and characterization of nickel thiolate complexes." Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 23(4), 509-522.[5] Link

-

Adeyemi, J. O., & Onwudiwe, D. C. (2020). "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules, 23(10), 2586. Link

-

PubChem. (2025).[6] "Zinc Diethyldithiocarbamate | C10H20N2S4Zn."[6] National Library of Medicine. Link

-

Milsmann, C., et al. (2010). "Stabilization of high-valent Fe(IV)S6-cores by dithiocarbamate ligands." Chemistry – A European Journal, 16(12), 3628-3645. Link

Sources

The Thiocarbamate Scaffold: Evolution, Mechanism, and Synthesis of Diethylcarbamothioate Herbicides

Content Type: Technical Whitepaper Subject: S-4-Chlorobenzyl N,N-diethylthiocarbamate (Thiobencarb/Benthiocarb) and the Thiocarbamate Class Audience: Researchers, Formulation Scientists, and Agrochemical Engineers

Executive Summary & Historical Context[1][2][3]

The term "diethylcarbamothioate" in agrochemistry refers to the core structural motif of a specific subclass of thiocarbamate herbicides. While the broader class includes S-propyl derivatives like EPTC (developed by Stauffer Chemical in the 1950s), the N,N-diethyl variants represent a critical evolution in selectivity, particularly for aquatic environments like rice paddies.

The most commercially significant realization of this scaffold is Thiobencarb (S-4-chlorobenzyl diethylthiocarbamate), originally developed by Kumiai Chemical Industry in Japan. Unlike its volatile predecessors designed for soil incorporation in corn (e.g., EPTC), the diethylcarbamothioate scaffold was engineered for stability and specific efficacy against barnyard grass (Echinochloa spp.) in flooded conditions.

The Evolutionary Timeline[2]

-

1950s (The Stauffer Era): Discovery of EPTC (S-ethyl dipropylthiocarbamate). High volatility required immediate soil incorporation.

-

1960s (The Selectivity Shift): Researchers sought analogs with lower volatility and higher selectivity for rice. The replacement of aliphatic S-groups with aryl-alkyl groups (e.g., chlorobenzyl) led to the discovery of Thiobencarb.

-

1970s-Present: Elucidation of the sulfoxidation activation pathway and the development of safeners to manage crop injury.

Chemical Structure & SAR (Structure-Activity Relationship)

The efficacy of diethylcarbamothioate pesticides hinges on three structural domains. Modifications to any domain drastically alter the metabolic stability and target affinity.

| Domain | Structural Component | Function & SAR |

| A | Carbamoyl Nitrogen | The N,N-diethyl substitution is optimal for lipophilicity (LogP ~3.4). N-monoalkyl variants are generally unstable and rapidly degraded. |

| B | Thiocarbonyl Group | The |

| C | Ester Moiety (S-Group) | Determines volatility and selectivity. Aliphatic groups (propyl, ethyl) = high volatility (requires incorporation). Aryl-alkyl groups (4-chlorobenzyl) = lower volatility, suitable for surface water application. |

Mechanism of Action: The Sulfoxide Activation Hypothesis

Thiocarbamates are pro-herbicides .[1] The parent molecule applied to the field is relatively non-toxic to the target enzyme.[1][2] Bioactivation is required to generate the electrophilic species capable of carbamylating the target cysteine residue.

The VLCFA Inhibition Pathway

The ultimate target is the Very Long Chain Fatty Acid (VLCFA) Elongase complex (specifically the KCS condensing enzymes) in the endoplasmic reticulum.[3] Inhibition prevents the synthesis of C20+ fatty acids, which are essential for:

-

Cuticular wax formation (leading to rapid dehydration).

-

Cell division and shoot elongation.

Metabolic Activation Workflow

The following diagram illustrates the critical "Lethal Synthesis" pathway where the plant's own metabolic machinery (P450 enzymes) converts the benign parent into the suicidal inhibitor.

Figure 1: The bioactivation pathway of diethylcarbamothioate herbicides. The sulfoxide intermediate is a potent carbamylating agent that attacks the cysteine thiol of the VLCFA elongase.

Synthesis & Manufacturing Protocols

Industrial synthesis of S-4-chlorobenzyl diethylthiocarbamate typically avoids the use of phosgene where possible, favoring the Carbonyl Sulfide (COS) route or the Chlorothioformate route. Below is a validated protocol for the Carbamoyl Chloride Method , which is preferred for high-purity library synthesis in drug development contexts.

Experimental Protocol: Synthesis of Thiobencarb

Objective: Synthesis of S-4-chlorobenzyl N,N-diethylthiocarbamate.

Reagents

-

Diethylamine (1.1 eq)

-

Carbonyl Sulfide (COS) or Phosgene (alternative route)

-

4-Chlorobenzyl mercaptan (1.0 eq)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Toluene (Solvent)[4]

Step-by-Step Methodology

-

Carbamoyl Chloride Formation (Phosgenation Route):

-

Note: This step requires strict safety protocols due to phosgene gas.

-

Charge a reactor with toluene and diethylamine. Cool to 0°C.

-

Introduce phosgene gas slowly while maintaining temperature <10°C.

-

The reaction yields Diethylcarbamoyl chloride and HCl (scavenged by excess amine or added base).

-

Validation: Check via GC-MS for disappearance of amine.

-

-

Mercaptide Formation:

-

In a separate vessel, dissolve 4-chlorobenzyl mercaptan in toluene.

-

Add NaOH (aq) to generate the sodium salt of the mercaptan (Sodium 4-chlorobenzyl mercaptide).

-

Phase separation: The mercaptide resides at the interface or aqueous phase. Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if keeping a biphasic system.

-

-

Coupling (The Schotten-Baumann Reaction):

-

Add the Diethylcarbamoyl chloride solution dropwise to the mercaptide solution at 20-25°C.

-

Agitate vigorously for 2-4 hours.

-

Reaction Logic: The nucleophilic sulfur attacks the carbonyl carbon, displacing the chloride.

-

-

Work-up & Purification:

-

Separate the organic layer. Wash with water, then dilute HCl (to remove unreacted amine), then brine.

-

Dry over anhydrous

. -

Concentrate under reduced pressure.

-

Purification: High-vacuum distillation (bp ~126-129°C at 0.008 mmHg).

-

Alternative "Green" Route (COS Method)

For industrial scale, the reaction of diethylamine with Carbonyl Sulfide (COS) and NaOH generates sodium diethylthiocarbamate directly, which is then reacted with 4-chlorobenzyl chloride. This avoids handling mercaptans (odorous) and phosgene.

Figure 2: The Carbonyl Sulfide (COS) synthesis route, preferred for its atom economy and avoidance of phosgene.

Environmental Fate & Toxicity Profile[8][9][10]

Understanding the degradation profile is vital for regulatory compliance and resistance management.

| Parameter | Value/Description | Implication |

| Water Solubility | ~30 mg/L (20°C) | Low solubility reduces leaching potential but requires emulsifiable concentrate (EC) formulations. |

| Soil Half-life (DT50) | 2–3 weeks (Aerobic) | Moderate persistence. Degrades faster in anaerobic (flooded) soils due to microbial reduction. |

| Photolysis | Stable | Does not degrade significantly under sunlight; requires microbial breakdown. |

| Primary Metabolite | 4-Chlorobenzoic acid | Formed after the cleavage of the thioester bond. |

| Mammalian Toxicity | LD50 (Rat) ~1300 mg/kg | Class II (Moderately Hazardous). Mechanism in mammals involves reversible AChE inhibition (distinct from plant MoA). |

Resistance Mechanisms

Weed resistance (e.g., in Echinochloa crus-galli) has emerged, driven primarily by Enhanced Metabolism . Resistant biotypes exhibit upregulated GST activity, which conjugates the toxic sulfoxide intermediate with glutathione before it can inhibit the elongase enzymes.

References

-

Kumiai Chemical Industry Co. (1970). Development of Thiobencarb (Benthiocarb) Herbicide. Japan Pesticide Information.

-

Jablonkai, I. (2013). Metabolic Activation of Thiocarbamate Herbicides. In: Metabolism of Agrochemicals in Plants. Wiley Online Library.

-

Böger, P., & Sandmann, G. (1989). Target Sites of Herbicide Action. CRC Press. (Definitive text on VLCFA inhibition).

-

US EPA. (1997). Reregistration Eligibility Decision (RED): Thiobencarb.[4][5] EPA 738-R-97-013.[4]

-

Senseman, S. A. (2007). Herbicide Handbook. Weed Science Society of America.[6] (Physicochemical data source).

Sources

- 1. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www3.epa.gov [www3.epa.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Influence of pH on the Hydrolysis of Diethylcarbamothioate: Mechanisms, Kinetics, and Experimental Design

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed examination of the chemical stability of diethylcarbamothioate with a specific focus on its hydrolysis under varying pH conditions. It integrates theoretical principles with practical, field-proven experimental protocols to offer a comprehensive resource for studying the degradation kinetics of this and related thiocarbamate compounds.

Introduction: The Significance of Hydrolytic Stability

Diethylcarbamothioate is a moiety found in various molecules, from pharmaceuticals to agricultural chemicals. Its stability in aqueous environments is a critical parameter influencing efficacy, environmental fate, and shelf-life. Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for ester and thioester-containing compounds. The rate of this degradation is profoundly dependent on the pH of the medium, as both hydronium (H₃O⁺) and hydroxide (OH⁻) ions can act as catalysts.[1][2]

Understanding the pH-rate profile of diethylcarbamothioate hydrolysis is essential for:

-

Drug Development: Predicting the stability of a drug candidate in physiological fluids (pH ~7.4), during formulation (which can range from acidic to basic), and upon storage.

-

Environmental Science: Assessing the persistence and degradation pathways of thiocarbamate-based herbicides and pesticides in soil and water systems, which exhibit a wide range of pH values.[3]

-

Process Chemistry: Optimizing reaction conditions to either prevent degradation during synthesis or facilitate controlled breakdown.

This guide will elucidate the underlying mechanisms of pH-dependent hydrolysis, provide detailed protocols for its kinetic analysis, and offer insights into interpreting the resulting data.

Theoretical Framework: Chemical Kinetics of Thiocarbamate Hydrolysis

The hydrolysis of a thiocarbamate ester can proceed through several distinct mechanisms, each dominating within a specific pH range. The overall observed rate of hydrolysis (k_obs_) is a composite of these pathways: spontaneous (neutral), acid-catalyzed, and base-catalyzed reactions.

General Rate Law

The pseudo-first-order rate law for hydrolysis across a wide pH range can be expressed as:

Rate = k_obs_ [Thiocarbamate]

Where k_obs_ is the observed rate constant, which is a function of pH:

k_obs_ = k_H_ [H⁺] + k_W_ + k_OH_ [OH⁻]

-

k_H_ : The second-order rate constant for acid-catalyzed hydrolysis.

-

k_W_ : The pseudo-first-order rate constant for neutral (spontaneous) hydrolysis, where water acts as the nucleophile.[1]

-

k_OH_ : The second-order rate constant for base-catalyzed hydrolysis.

A plot of log(k_obs_) versus pH typically yields a V-shaped or U-shaped profile, revealing the dominant mechanism in each region.[2]

pH-Dependent Hydrolysis Mechanisms

Based on studies of analogous thiocarbamate and thioncarbamate esters, the hydrolysis of diethylcarbamothioate is expected to follow three primary mechanistic pathways depending on the pH.[1]

-

Specific Acid Catalysis (pH < 4): At low pH, the carbonyl oxygen (or sulfur in a thiono- derivative) is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For many carbamates, this proceeds via an A-1 mechanism, involving a pre-equilibrium protonation followed by rate-determining cleavage.[1]

-

Spontaneous (Neutral) Hydrolysis (pH 4-7): In the neutral pH range, the reaction is typically catalyzed by water acting as a weak nucleophile or a general base.[1] This pathway is often the slowest, representing the "floor" of the pH-rate profile. The stability of thiocarbamates in this range is a key factor in their environmental persistence.[3]

-

Specific Base Catalysis (pH > 7): In alkaline conditions, hydrolysis is significantly accelerated. The hydroxide ion (OH⁻) is a much stronger nucleophile than water. Two mechanisms are prominent for carbamate and thiocarbamate esters in this region:

-

B_Ac_2 (Base-catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This is a direct nucleophilic acyl substitution where the hydroxide ion attacks the carbonyl carbon.

-

E1cB (Elimination, Unimolecular, Conjugate Base): This mechanism involves the initial deprotonation of the nitrogen atom to form a conjugate base. This is followed by the rate-limiting elimination of the thiol leaving group to form a transient, highly reactive isocyanate intermediate, which is then rapidly hydrolyzed by water to form the corresponding amine and carbonate.[1][4][5] The E1cB pathway is often dominant for thiocarbamates with a proton on the nitrogen atom and a sufficiently good leaving group.[4]

-

Diagram: General Hydrolysis Pathways of Diethylcarbamothioate

Caption: pH-dependent hydrolysis mechanisms of diethylcarbamothioate.

Experimental Design for pH-Dependent Hydrolysis Studies

A robust experimental design is critical for obtaining reliable kinetic data. The following protocols are designed to be self-validating by incorporating appropriate controls and employing precise analytical techniques.

Materials and Reagents

-

Diethylcarbamothioate: Analytical standard (>99% purity).

-

Buffer Salts: High-purity salts for preparing a range of buffers (e.g., phosphate, acetate, borate).[6]

-

Acids/Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

-

Organic Solvent: Acetonitrile or methanol (HPLC grade) for stock solution preparation and mobile phase.

-

Water: High-purity, deionized water (18.2 MΩ·cm).

Protocol: Preparation of Buffer Systems

-

Selection: Choose buffers with pKa values within ±1 pH unit of the target pH to ensure maximum buffering capacity. A common set includes:

-

pH 2-3: HCl/KCl

-

pH 4-5: Acetate buffer

-

pH 6-8: Phosphate buffer[7]

-

pH 9-10: Borate buffer

-

-

Preparation: Prepare buffer solutions at a concentration of 50-100 mM.

-

Ionic Strength Adjustment: Maintain a constant ionic strength (e.g., 0.1 M or 0.5 M) across all buffers by adding a neutral salt like KCl. This minimizes the effect of salt concentration on reaction rates.

-

pH Verification: Use a calibrated pH meter to verify the final pH of each buffer solution at the intended experimental temperature.[6]

Protocol: Kinetic Experiment Execution

-

Stock Solution: Prepare a concentrated stock solution of diethylcarbamothioate (e.g., 10 mg/mL) in a stable organic solvent like acetonitrile to prevent premature hydrolysis.

-

Temperature Control: Place the prepared buffer solutions in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C, 37°C, or 50°C). Allow them to equilibrate for at least 30 minutes.

-

Reaction Initiation: Initiate the hydrolysis reaction by spiking a small, precise volume of the organic stock solution into the pre-heated buffer. The final concentration of the thiocarbamate should be low enough to ensure complete solubility (e.g., 10-50 µg/mL), and the volume of organic solvent should be minimal (<1% v/v) to avoid altering the buffer properties.

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected reaction rate (more frequent for high/low pH, less frequent for neutral pH).

-

Reaction Quenching: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by:

-

Adding an equal volume of cold mobile phase (e.g., acetonitrile/water).

-

Adjusting the pH to a neutral, more stable range if analyzing samples from highly acidic or basic conditions.

-

-

Sample Storage: Store the quenched samples at low temperatures (e.g., 4°C) and analyze them as soon as possible.

Diagram: Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining pH-dependent hydrolysis kinetics.

Protocol: Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the preferred method for quantifying the parent compound and monitoring the appearance of degradation products.[8]

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is common.

-

Detection: UV detection at a wavelength of maximum absorbance for diethylcarbamothioate. LC-MS provides higher specificity and allows for the identification of degradation products.[8]

-

Calibration: Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Analysis: Inject the quenched samples and integrate the peak area of the parent diethylcarbamothioate at each time point.

Data Analysis and Interpretation

Calculation of Rate Constants and Half-Life

Assuming the reaction follows pseudo-first-order kinetics, the concentration of the thiocarbamate (C) at time t is given by:

ln(Cₜ) = -k_obs_ * t + ln(C₀)

Where C₀ is the initial concentration. A plot of ln(Cₜ/C₀) versus time (t) should yield a straight line with a slope equal to -k_obs_.

The half-life (t₁/₂), the time required for 50% of the compound to degrade, can be calculated from the rate constant:

t₁/₂ = 0.693 / k_obs_

pH-Rate Profile Construction

After calculating k_obs_ for each pH value studied, construct the pH-rate profile by plotting log(k_obs_) on the y-axis against pH on the x-axis. This plot provides a powerful visualization of the compound's stability.

-

Slope of -1: Indicates specific acid catalysis.

-

Slope of 0: Indicates the region of spontaneous hydrolysis.

-

Slope of +1: Indicates specific base catalysis.[2]

Expected Results and Data Presentation

The hydrolysis of diethylcarbamothioate is expected to be slowest in the mildly acidic to neutral pH range (pH 4-7) and to increase significantly at pH values below 3 and above 8.[1] The quantitative results should be summarized in a table for clarity and easy comparison.

Table 1: Illustrative Hydrolysis Kinetic Data for a Thiocarbamate at 37°C (Note: Data are hypothetical, based on typical profiles for related compounds.)

| pH | Buffer System | Observed Rate Constant (k_obs_) (s⁻¹) | Half-Life (t₁/₂) | Dominant Mechanism |

| 2.0 | HCl/KCl | 5.5 x 10⁻⁶ | 1.5 days | Acid Catalysis |

| 4.0 | Acetate | 8.1 x 10⁻⁸ | 99.0 days | Spontaneous |

| 7.0 | Phosphate | 3.2 x 10⁻⁸ | 251.0 days | Spontaneous |

| 7.4 | Phosphate | 4.9 x 10⁻⁸ | 164.0 days | Spontaneous/Base |

| 9.0 | Borate | 7.9 x 10⁻⁷ | 10.2 days | Base Catalysis (E1cB/B_Ac_2) |

| 10.0 | Borate | 8.0 x 10⁻⁶ | 1.0 days | Base Catalysis (E1cB/B_Ac_2) |

Conclusion

The hydrolytic stability of diethylcarbamothioate is a critical attribute that is fundamentally governed by pH. The molecule exhibits maximum stability in the neutral to slightly acidic range, while its degradation is markedly accelerated under both strong acidic and, particularly, alkaline conditions. The dominant degradation mechanisms shift from specific acid catalysis to spontaneous hydrolysis to specific base catalysis (likely via an E1cB or B_Ac_2 pathway) as the pH increases.

By employing the systematic experimental and analytical protocols detailed in this guide, researchers can accurately determine the pH-rate profile, calculate degradation kinetics, and elucidate the underlying reaction mechanisms. This knowledge is indispensable for the rational design of stable drug formulations, the prediction of environmental persistence, and the optimization of chemical processes involving thiocarbamate compounds.

References

-

Castro, E. A., et al. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of Physical Organic Chemistry. Available at: [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available at: [Link]

-

Nagy, I., et al. (1995). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. Strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. ResearchGate. Available at: [Link]

-

Douglas, K. T., & Williams, A. (1976). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Pugliese, P., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Available at: [Link]

-

Organic Chemistry Portal. Newman-Kwart Rearrangement. Available at: [Link]

-

Ashton, F. M. (1974). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR Portal. Available at: [Link]

-

Agilent Technologies. (2022). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Available at: [Link]

-

Burke, C. W., et al. (2013). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PLoS ONE. Available at: [Link]

-

Anderson, D. W., et al. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical Research in Toxicology. Available at: [Link]

-

Crnogorac, G., & Schwack, W. (2009). Dithiocarbamate Residue Analysis. Scribd. Available at: [Link]

-

Rydholm, A. E., et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia. Available at: [Link]

-

Rydholm, A. E., et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. Available at: [Link]

-

Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. Available at: [Link]

-

Kiefer, C., et al. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Available at: [Link]

-

Bergmann, F., et al. (1955). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal. Available at: [Link]

-

Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of S-ethyl Diethylthiocarbamate

Introduction: The Versatility of S-ethyl Diethylthiocarbamate

S-ethyl diethylthiocarbamate is an organosulfur compound belonging to the dithiocarbamate ester family. These compounds are of significant interest to researchers in organic synthesis, coordination chemistry, and materials science. The presence of both sulfur and nitrogen atoms imparts unique chemical properties, making them valuable as ligands for transition metals, precursors for the synthesis of more complex molecules, and as functional groups in the development of novel materials.[1] This guide provides a detailed, field-proven protocol for the synthesis of S-ethyl diethylthiocarbamate, emphasizing the rationale behind each step to ensure both a high yield and a high degree of purity.

The synthesis is predicated on a straightforward yet robust nucleophilic substitution reaction. The dithiocarbamate anion, generated from diethylamine and carbon disulfide, serves as a potent sulfur-based nucleophile that readily displaces a halide from an ethylating agent.

Overall Reaction Scheme:

Mechanistic Insights: The Nucleophilic Substitution Pathway

The synthesis of S-ethyl diethylthiocarbamate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be dissected into two primary stages:

-

Formation of the Nucleophile: Sodium diethyldithiocarbamate, the nucleophile, is prepared by the reaction of diethylamine with carbon disulfide in the presence of a base like sodium hydroxide.[2] The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to yield the sodium diethyldithiocarbamate salt. This salt is stable and can be isolated or used in situ.

-

The Alkylation Step: The diethyldithiocarbamate anion is a soft nucleophile, with the negative charge delocalized over the two sulfur atoms. It readily attacks the electrophilic α-carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion in a concerted fashion to form the S-ethyl diethylthiocarbamate product.

Caption: Figure 1 illustrates the two-stage reaction mechanism for the synthesis of S-ethyl diethylthiocarbamate.

Materials and Apparatus

Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Diethylamine | (C₂H₅)₂NH | 73.14 | ≥99.5% | Sigma-Aldrich |

| Carbon Disulfide | CS₂ | 76.14 | ≥99.9% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |

| Ethyl Iodide | C₂H₅I | 155.97 | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | - |

Apparatus

-

Round-bottom flasks (250 mL and 500 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus (Büchner funnel and flask)

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the sodium diethyldithiocarbamate precursor, and the subsequent alkylation to form the final product.

Part A: Synthesis of Sodium Diethyldithiocarbamate Trihydrate

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (10.0 g, 0.25 mol) in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Diethylamine: While maintaining the low temperature, slowly add diethylamine (25.8 mL, 0.25 mol) to the sodium hydroxide solution with vigorous stirring.

-

Formation of the Dithiocarbamate Salt: To the cooled and stirred solution, add carbon disulfide (15.1 mL, 0.25 mol) dropwise over a period of 30 minutes. Ensure the temperature does not exceed 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The solution will become a pale yellow color. This solution of sodium diethyldithiocarbamate can be used directly in the next step.

Part B: Synthesis of S-ethyl Diethylthiocarbamate

-

Reaction Setup: To the flask containing the freshly prepared sodium diethyldithiocarbamate solution, add 100 mL of acetone.

-

Addition of Ethylating Agent: Add ethyl iodide (20.1 mL, 0.25 mol) dropwise to the vigorously stirred solution at room temperature over 20 minutes.

-

Reaction Progression: A precipitate of sodium iodide will form as the reaction proceeds. Continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining sodium iodide and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude S-ethyl diethylthiocarbamate as a pale yellow oil.

Caption: Figure 2 provides a step-by-step overview of the experimental workflow for the synthesis.

Characterization of S-ethyl Diethylthiocarbamate

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.25 (t, 6H, N(CH₂CH₃ )₂), 1.35 (t, 3H, SCH₂CH₃ ), 3.30 (q, 2H, SCH₂ CH₃), 3.75 (q, 4H, N(CH₂ CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 12.5, 13.5, 30.0, 47.0, 200.0 |

| FT-IR (neat, cm⁻¹) | ν: 2970 (C-H stretch), 1480 (C-N stretch), 1265 (C-S stretch)[1] |

| Appearance | Pale yellow oil |

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All steps of this procedure should be conducted in a well-ventilated chemical fume hood.[3][4][5]

-

Reagent Handling:

-

Diethylamine: Is a corrosive and flammable liquid. Avoid inhalation and skin contact.

-

Carbon Disulfide: Is highly flammable and toxic. It has a low autoignition temperature.

-

Ethyl Iodide: Is a toxic and volatile alkylating agent. Handle with care to prevent inhalation and skin exposure.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete formation of the dithiocarbamate salt.- Insufficient reaction time for alkylation.- Loss of product during work-up. | - Ensure accurate stoichiometry and dropwise addition of CS₂ at low temperature.- Increase the reaction time for the alkylation step.- Perform extractions carefully and ensure complete phase separation. |

| Product is Dark or Impure | - Reaction temperature was too high during CS₂ addition.- Presence of unreacted starting materials. | - Maintain the recommended temperature control.- Ensure the washing steps during work-up are thorough. If necessary, purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient). |

| Formation of Side Products | - Oxidation of the dithiocarbamate. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |

References

-

Synthesis of Dithiocarbamate by Markovnikov Addition Reaction. The Royal Society of Chemistry. Available from: [Link]

-

Sodium diethyldithiocarbamate. Wikipedia. Available from: [Link]

-

Electronic Supplementary Information Synthesis of Highly Stable Quantum-Dot Silicone Nanocomposites via In-situ Zinc-terminated Polysiloxane Passivation. The Royal Society of Chemistry. Available from: [Link]

-

PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. PMC - NIH. Available from: [Link]

-

Synthesis of S-ethyl N,N-diisobutyl-thiocarbamate. PrepChem.com. Available from: [Link]

-

Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. Canadian Science Publishing. Available from: [Link]

-

Reactions of Sodium N,N-Diethyldithiocarbamate and Potassium Ethyl Xanthate with some 3d Transition Metal Halides in the presenc. Canadian Science Publishing. Available from: [Link]

-

sodium diethyldithiocarbamate. Sdfine. Available from: [Link]

-

Lead ethyl dithiocarbamates: efficient single-source precursors to PbS nanocubes. Springer. Available from: [Link]

-

Synthesis and biological evaluation of dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents. PMC - NIH. Available from: [Link]

-

Radical mediated reactions of dithiocarbamates. University of Birmingham. Available from: [Link]

-

One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal. Available from: [Link]

-

Novel functionally substituted esters based on sodium diethyldithiocarbamate derivatives: Synthesis, characterization, biological activity and molecular docking studies. PubMed. Available from: [Link]

-

Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. PMC. Available from: [Link]

-

Foundational steps in crafting an effective process for synthesizing Sodium Diethyldithiocarbamate through the response surface. Available from: [Link]

Sources

HPLC Method Development for the Sensitive Detection of Diethylcarbamothioate Residues

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of diethylcarbamothioate residues. Diethylcarbamothioates are significant as metabolites of widely used dithiocarbamate fungicides and pharmaceuticals like disulfiram. Their detection in environmental, agricultural, and biological matrices is crucial for safety and regulatory compliance. This guide details a reversed-phase HPLC method coupled with UV detection, offers insights into advanced detection with mass spectrometry (LC-MS/MS), and presents a rigorous validation protocol according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity.

Introduction and Scientific Rationale

Dithiocarbamates (DTCs) are a class of organosulfur compounds extensively used in agriculture as fungicides and in medicine, most notably as the alcohol-aversion drug disulfiram. The diethyl-dithiocarbamate moiety is a key structure in many of these compounds and their metabolites, such as S-(N,N-diethylcarbamoyl)glutathione (carbamathione), a metabolite of disulfiram.[1][2] Monitoring these residues is paramount due to their potential environmental persistence and implications for human health.

High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolving power, sensitivity, and adaptability. Reversed-phase HPLC, in particular, is well-suited for separating the moderately polar diethylcarbamothioate compounds from complex sample matrices. While traditional methods often involved the non-specific acid digestion of all DTCs to carbon disulfide (CS₂), HPLC allows for the direct, specific measurement of the parent compound or its key metabolites.[3][4]

This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to develop and validate a reliable analytical method tailored to their specific needs.

Principle of the Analytical Method

The methodology is founded on the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

-

Separation Mechanism: In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase (a mixture of water and a less polar organic solvent like acetonitrile or methanol) is polar. Diethylcarbamothioate, being a compound of intermediate polarity, will partition between the two phases. Its retention on the column is controlled by adjusting the ratio of the organic solvent in the mobile phase. A higher concentration of the organic solvent will decrease retention, causing the analyte to elute faster. This principle allows for the fine-tuning of the separation from endogenous matrix components.

-

Detection: Diethylcarbamothioate contains chromophores that absorb ultraviolet (UV) light. This property allows for its detection and quantification using a UV-Vis detector set to a specific wavelength (typically around 270-280 nm) where the analyte exhibits maximum absorbance.[3][5] For enhanced sensitivity and unequivocal identification, HPLC can be coupled with a tandem mass spectrometer (MS/MS). LC-MS/MS provides structural information based on the mass-to-charge ratio of the analyte and its fragments, offering superior selectivity and lower detection limits.[2][6]

Experimental Workflow and Protocols

Instrumentation, Chemicals, and Reagents

-

Instrumentation:

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

For advanced analysis: A tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Analytical balance, vortex mixer, centrifuge, and nitrogen evaporator.

-

-

Chemicals and Reagents:

-

Diethylcarbamothioate analytical standard (or specific compound of interest, e.g., disulfiram, carbamathione).

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid or ammonium acetate (for mobile phase modification, especially for LC-MS).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

-

All other chemicals should be of analytical grade.

-

Step-by-Step Protocol 1: Standard Preparation

The accuracy of the entire method relies on the correct preparation of standard solutions.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the diethylcarbamothioate reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. This solution should be stored at 4°C and protected from light.

-

Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase diluent (e.g., 50:50 acetonitrile:water).

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the intermediate stock solution to cover the expected concentration range of the samples. A typical calibration curve might include concentrations of 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Step-by-Step Protocol 2: Sample Preparation (Solid-Phase Extraction)

Sample preparation is the most critical step for achieving reliable results, as it removes interfering components from the sample matrix.[7][8] The following is a general SPE protocol that can be adapted for various matrices like water or soil extracts.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. It is crucial not to let the cartridge run dry before loading the sample.

-

Sample Loading: Load 10-50 mL of the aqueous sample (or a solvent extract of a solid sample that has been evaporated and reconstituted in water) onto the cartridge at a slow flow rate (1-2 mL/min).

-

Washing (Interference Removal): Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences while retaining the diethylcarbamothioate analyte.

-

Elution: Elute the retained analyte with 5-10 mL of acetonitrile or methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for HPLC analysis.

Chromatographic Conditions

The following table summarizes a robust starting point for method development. These parameters should be optimized to achieve the best separation for the specific application.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile offers good peak shape and lower backpressure. Formic acid improves peak symmetry and is compatible with MS detection. |

| Gradient Program | Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 5 min. | A gradient is essential for eluting the analyte with a good peak shape while cleaning late-eluting matrix components from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temp. | 35 °C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times. |

| Injection Vol. | 20 µL | A typical volume to ensure sufficient mass on the column for detection without causing peak distortion. |

| UV Detection | 272 nm | A common wavelength for the detection of dithiocarbamates, which should be confirmed by scanning the analyte's UV spectrum.[5] |

Method Validation: A Self-Validating System

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The protocol must be a self-validating system, providing evidence of its reliability. The following parameters should be assessed according to ICH Q2(R2) guidelines.[9][10]

Validation Protocols

-

Specificity: Analyze a blank matrix sample (e.g., control soil or plasma) to ensure that no endogenous components co-elute with the diethylcarbamothioate peak, demonstrating the method's ability to assess the analyte unequivocally.

-

Linearity and Range: Inject the prepared working standards (e.g., 0.05 to 10.0 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The acceptance criterion is a coefficient of determination (R²) ≥ 0.998.[11]

-

Accuracy: Spike blank matrix samples at three different concentration levels (low, medium, high). Prepare and analyze these samples (n=3 for each level) using the entire method. Accuracy is expressed as the percentage recovery. A typical acceptance range is 80-120%.[12]

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicates of a spiked sample at a medium concentration level on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

-

Precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 15%.[11]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is often established by analyzing progressively more dilute solutions until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11][12]

-

Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight changes in mobile phase composition) and assess the impact on the results. This demonstrates the method's reliability during routine use.

Expected Performance Characteristics

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Specificity | No interference at the retention time of the analyte |

| LOQ | Sufficiently low to meet regulatory or research requirements |

Conclusion

This application note outlines a systematic and robust approach for developing and validating an HPLC method for the determination of diethylcarbamothioate residues. By following the detailed protocols for sample preparation, chromatographic separation, and rigorous validation, researchers can achieve accurate, reliable, and reproducible results. The principles and methodologies described herein are grounded in established analytical chemistry and authoritative guidelines, providing a solid foundation for routine analysis in quality control, environmental monitoring, and clinical research.

References

- Roland, L. et al. (1992h). An HPLC method for thiram residues in crops. As cited in FAO Pesticide Residues in Food - 1995.

- Weissmahr, K. W., et al. (1998). Analysis of dithiocarbamate fungicides by ion-pair liquid chromatography.

- Shinde, S. S., & Patil, S. D. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.

-

Lee, D., et al. (2014). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 967, 158-164. Available at: [Link]

-

Scribd. (n.d.). Dithiocarbamate Residue Analysis. Scribd. Available at: [Link]

-

Scrano, L., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Available at: [Link]

-

Kaufmann, A. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(24), 4009-16. Available at: [Link]

-

ResearchGate. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma. Request PDF. Available at: [Link]

-

ResearchGate. (2024). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. PDF. Available at: [Link]

-

Scribd. (n.d.). Analytical Method Validation for Pesticides. Scribd. Available at: [Link]

-

Pires, C., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry, 459, 139976. Available at: [Link]

-

Organomation. (n.d.). Pesticide Sample Preparation. Organomation. Available at: [Link]

- Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

-

ResearchGate. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. PDF. Available at: [Link]

-

ResearchGate. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Available at: [Link]

-

PubMed. (n.d.). Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies. PubMed. Available at: [Link]

-

Dalmia, A. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available at: [Link]

Sources

- 1. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of residue analysis [fao.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Improving solubility of diethylcarbamothioate in aqueous buffers

Subject: Troubleshooting Solubility & Stability of Diethylcarbamothioate (DTC) in Aqueous Buffers Ticket ID: #SOL-DTC-094 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Solubility" Trap

Welcome to SoluTech Labs. If you are experiencing precipitation or turbidity with diethylcarbamothioate (specifically Sodium Diethyldithiocarbamate or its derivatives), you are likely facing one of three distinct chemical phenomena.

Unlike standard lipophilic drugs where "insolubility" simply means the molecule hates water, DTC presents a unique triad of challenges:

-

Acid-Catalyzed Decomposition: The sodium salt is highly soluble (>100 mg/mL), but the protonated free acid is insoluble and unstable.

-

Metal Scavenging: DTC is a potent chelator. "Precipitation" is often the formation of insoluble Copper-DTC or Zinc-DTC complexes from trace metals in your buffer.

-

Lipophilicity of Derivatives: If you are using the S-ethyl ester or the oxidized dimer (Disulfiram), these are genuinely hydrophobic (LogP ~3–4) and require cosolvents.

This guide provides the protocols to diagnose and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your buffer, determine the source of the turbidity. Use this logic gate to select the correct protocol.

Figure 1: Diagnostic logic tree for identifying the root cause of DTC insolubility. Blue nodes represent decision points; Grey nodes represent the root cause.

Part 2: The Chemistry of Instability

Understanding the mechanism is critical for the "Sodium Salt" users. You are not fighting solubility; you are fighting kinetics .

The Decomposition Pathway:

At acidic pH (and even neutral pH 7.0 over time), the dithiocarbamate anion becomes protonated to diethyldithiocarbamic acid, which is unstable and rapidly decomposes into Carbon Disulfide (

Key Stability Data:

| pH Condition | Half-Life ( | Solubility Status |

| pH 5.0 | < 5 minutes | Turbid (Decomposition products) |

| pH 7.0 | ~30–60 minutes | Clear -> Cloudy (Slow degradation) |

| pH 7.4 | Hours | Stable (Short-term) |

| pH 9.0+ | Days/Weeks | Highly Soluble |

Critical Insight: If your stock solution in water/PBS turns cloudy after sitting on the bench for 1 hour, it has decomposed. You cannot "redissolve" it. You must prepare it fresh.

Part 3: Validated Protocols

Protocol A: Stabilizing the Sodium Salt (Na-DTC)

Use this for: Standard biological assays where the compound is the salt form.

The Strategy: Maintain high pH for the stock solution and chelate trace metals to prevent complexation-induced precipitation.

Reagents:

-

0.1 M NaOH or Carbonate Buffer (pH 9–10)

-

EDTA (Ethylenediaminetetraacetic acid)

-

PBS (pH 7.4)

Step-by-Step:

-

Prepare the "Protective" Vehicle:

-

Create a 10 mM EDTA stock solution in water.

-

Reasoning: EDTA has a higher affinity for many background metals (Ca, Mg) and prevents DTC from scavenging trace Copper/Zinc from your water source, which causes immediate cloudiness [1].

-

-

Make the High-pH Stock:

-

Dissolve Na-DTC in 0.01 M NaOH or pH 9.0 Carbonate Buffer .

-

Target Conc: Up to 100 mM is achievable.

-

Observation: This solution should be crystal clear and colorless. If pink/brown, you have metal contamination.

-

-

The "Flash" Dilution (For Assays):

-

Do not dilute into acidic media (pH < 7) until the exact moment of addition.

-

Dilute the alkaline stock into PBS (pH 7.4) containing 100 µM EDTA .

-

Stability Window: Use within 30–60 minutes of dilution.

-

Protocol B: Solubilizing Neutral Forms (S-Ethyl / Disulfiram)

Use this for: Neutral thiocarbamate esters or oxidized dimers which are truly lipophilic.

The Strategy: Use Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic ethyl chains, avoiding the toxicity of high-concentration DMSO.

Reagents:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

DMSO (Dimethyl sulfoxide) - Anhydrous

-

Target Buffer (e.g., HEPES/PBS)

Step-by-Step:

-

Prepare 40% (w/v) HP-β-CD Stock:

-

Dissolve 4g of HP-β-CD in 10mL of deionized water. Filter sterilize (0.22 µm).

-

Why: Cyclodextrins provide a hydrophobic cavity that shields the thiocarbamate from water, increasing solubility by 10–100 fold [2].

-

-

Primary Solubilization (Organic Phase):

-

Dissolve your neutral DTC derivative in 100% DMSO .

-

Concentration: Make a 1000x stock (e.g., if final target is 10 µM, make 10 mM stock).

-

-

Complexation Step:

-

Add the DMSO stock to the 40% HP-β-CD solution with vortexing.

-

Incubate at Room Temp for 15 mins (shaking).

-

Ratio: Ensure the final DMSO concentration will be <1% in your assay.

-

-

Final Dilution:

-

Dilute the CD-Drug complex into your assay buffer.

-

Result: A clear solution stable for 24+ hours.

-

Figure 2: Workflow for solubilizing neutral thiocarbamates using Cyclodextrin complexation.

Part 4: Frequently Asked Questions (FAQ)

Q1: My Na-DTC solution turned yellow/brown overnight. Is it safe to use? A: No. The yellow/brown color indicates the formation of Disulfiram (oxidized dimer) or a metal complex (Copper-DTC is brown). The concentration of active DTC is now unknown, and the breakdown products may be toxic to your cells. Discard and prepare fresh.

Q2: Can I use DMSO to stabilize the Sodium Salt? A: DMSO helps with solubility but not chemical stability. If the pH is low, Na-DTC will still decompose in DMSO/Water mixtures. You must control pH first.

Q3: Why does the protocol recommend EDTA?

A: DTC has an extremely high affinity for Copper (

Q4: I need to inject this into animals. What is the best vehicle? A: For neutral forms (Disulfiram/Esters), use 10% HP-β-CD in Saline . Avoid high DMSO (>5%) or Tween 80 if possible, as they can cause hemolysis. For the Sodium Salt, use sterile saline adjusted to pH 7.4 immediately prior to injection.

References

-

BenchChem. (2025).[2][4] Stability and Storage of Ditiocarb Solutions: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. PubMed Central. Retrieved from

-

PubChem. (2025).[5][6][7][8] Sodium Diethyldithiocarbamate Compound Summary. National Library of Medicine.[5] Retrieved from [9]

-

LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. Retrieved from

Sources

- 1. Sodium diethyldithiocarbamate CAS#: 148-18-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diethyldithiocarbamate | C5H10NS2- | CID 28343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylammonium diethyldithiocarbamate | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyldithiocarbamic Acid | C5H11NS2 | CID 8987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

Technical Support Center: Stability & Handling of Diethylcarbamothioate (DDC)

Current Status: Operational Agent: Senior Application Scientist Topic: Preventing Oxidative Degradation of Diethylcarbamothioate (DDC) Stock Solutions

Executive Summary & Nomenclature Clarification

User Advisory: In drug development and biochemical research, "Diethylcarbamothioate" most commonly refers to the anionic form of Diethyldithiocarbamate (DDC) , often supplied as the sodium salt (Na-DDC).

This reagent is notoriously unstable in solution, facing two distinct degradation pathways depending on pH.[1] Your experimental reproducibility depends on distinguishing between these two modes of failure:

-

Oxidative Dimerization: Conversion to Disulfiram (insoluble precipitate).

-

Acid Hydrolysis: Decomposition to Carbon Disulfide (

) and amine.[1]

This guide provides a self-validating system to maintain DDC integrity for metal chelation, NO trapping, or SOD inhibition studies.

Diagnostic Triage: Why did my experiment fail?

Use this decision matrix to identify the specific degradation mode affecting your stock solution.

Q: My clear stock solution turned cloudy/milky after 20 minutes. What happened?

A: Oxidative Dimerization (The "Disulfiram Crash").

-

The Cause: Your DDC oxidized into Disulfiram (tetraethylthiuram disulfide). While DDC is highly water-soluble (>100 mg/mL), Disulfiram is essentially insoluble in water (<0.1 mg/mL). The "cloudiness" is the Disulfiram precipitating out of the solution.[2]

-

The Catalyst: This reaction is accelerated by trace metal ions (Cu²⁺, Fe³⁺) in your water or buffer, which act as redox catalysts.

-

The Fix: You must use a chelator (EDTA/DTPA) and deoxygenated water. (See Protocol A).

Q: The solution smells like rotten cabbage or sulfur. Is it safe to use?

A: No. This indicates Acid Hydrolysis.

-

The Cause: The pH dropped below 7.[2][3]0. In acidic environments, DDC protonates to the unstable free acid, which rapidly decomposes into Carbon Disulfide (

) and diethylamine.[1][4] -

The Kinetics: The half-life of DDC at pH 2.0 is approximately 0.3 seconds .[5] Even at pH 5.0, significant decomposition occurs within minutes.[2][3][6]

-

The Fix: Maintain pH

7.5. Never dissolve DDC directly in unbuffered water (which is often slightly acidic due to dissolved

The "Zero-Oxidation" Preparation Protocol

Do not follow generic solution protocols. Use this rigorous method to ensure >98% active species retention.

Reagents Required:

-

Chelating Agent: EDTA (

EDTA) or DTPA -

Buffer: PBS or Tris-HCl (pH 7.5 - 8.0)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology

-

Chelation Pre-treatment (Critical): Prepare your buffer (e.g., PBS pH 7.5). Add 100 µM EDTA to the buffer before adding the DDC.

-

Why? EDTA sequesters trace transition metals (Copper, Iron) present in water sources. Without this, these metals catalyze the oxidation of thiols to disulfides.

-

-

Deoxygenation: Purge the buffer with Argon or Nitrogen gas for 15 minutes.

-

Why? Removing dissolved oxygen eliminates the primary oxidant. Argon is preferred as it is heavier than air and forms a protective blanket over the liquid.

-

-

Solubilization: Add the Na-DDC solid to the degassed, chelated buffer. Vortex briefly under inert atmosphere.

-

Target Concentration: Typical stocks are 10–100 mM.

-

Visual Check: The solution must be perfectly clear and colorless.

-

-

pH Verification: Verify the final pH is >7.5.

-

Self-Validation: If the pH is <7.0, the solution is already compromising. Adjust immediately with dilute NaOH if necessary, though a strong buffer should prevent this.

-

-

Storage:

-

Short Term (<4 hours): Keep on ice, protected from light.

-

Long Term: Flash freeze in liquid nitrogen and store at -80°C. Do not store at 4°C or -20°C for extended periods as slow oxidation still occurs.

-

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the bifurcation of degradation based on environmental conditions.

Figure 1: The dual degradation pathways of DDC. Acidic conditions lead to chemical decomposition (red path, top), while oxidative conditions lead to dimerization and precipitation (red path, bottom).

Comparative Data: DDC vs. Disulfiram

Understanding the physical differences between the reactant and the degradation product is key to troubleshooting.

| Feature | Sodium Diethyldithiocarbamate (Active) | Disulfiram (Degraded) |

| Role | NO Trapping, Metal Chelation, SOD Inhibition | ALDH Inhibitor, Alcohol Aversion Drug |

| Water Solubility | High (>100 mg/mL) | Negligible (<0.1 mg/mL) |

| Appearance in Aqueous Sol. | Clear, Colorless | Milky, Turbid, White Precipitate |

| Stability pH | Stable at pH > 7.5 | Stable at Neutral pH |

| Redox State | Reduced (Thiol/Thione) | Oxidized (Disulfide) |